Fluridone
Overview
Description
Fluridone is a herbicide known for its extensive use in agriculture due to its documented safety in animals. The chemical structure of Fluridone contains a 4(1H)-pyridone and a trifluoromethyl-benzene moiety, components also present in molecules with analgesic and anti-inflammatory properties. Despite its primary use in controlling unwanted plant growth, Fluridone's lack of adverse effects on animals has led to research into its potential as a new anti-inflammatory drug (Magnone et al., 2013).
Synthesis Analysis
Fluridone synthesis involves several steps, beginning with the production of fluorinated acridones from 5-trifluoromethyl-1,3-cyclohexanedione. This process has been explored for its potential in creating compounds with significant anticancer activities, suggesting a broader applicability of Fluridone's synthesis in medicinal chemistry (Fadeyi et al., 2008).
Molecular Structure Analysis
The molecular structure of Fluridone, featuring a pyridone and a trifluoromethyl-benzene group, plays a crucial role in its function as a herbicide and potential therapeutic agent. These structural components are essential for its activity, interfering with photosynthesis in plants and exhibiting anti-inflammatory properties in animal models (Magnone et al., 2013).
Chemical Reactions and Properties
Fluridone acts by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis pathway of β-carotene, a precursor of the plant hormone abscisic acid (ABA). This inhibition leads to a decrease in ABA production, affecting plant growth and development. Interestingly, Fluridone's effect on ABA pathways has also been noted in animal cells, suggesting a unique cross-kingdom action mechanism (Magnone et al., 2013).
Scientific Research Applications
Seed Germination and Plant Growth
Fluridone can restore seed germination at supraoptimal temperatures in various plant species, including lettuce (Yoshioka, Endo, & Satoh, 1998). Additionally, it stimulates rooting and shoot growth in potatoes when combined with high sucrose concentrations (Harvey, Bowden, Reavey, & Selby, 1994).
Inhibiting Pigment Biosynthesis
Fluridone decreases pigment content and downregulates transcription levels of pigment biosynthetic genes in rice, inducing leaf bleaching (Zou et al., 2018).
Potential Anti-inflammatory Drug
It inhibits cyclooxygenase-2 expression and prostaglandin-E2 release, and suppresses cell proliferation, suggesting potential as an anti-inflammatory drug (Magnone et al., 2013).
Effects on Insect Behavior
Fluridone influences the feeding behavior of the brown planthopper in rice cultivars, suggesting its impact on pest management (Ding et al., 2019).
Aquatic Plant Control
It effectively controls submersed aquatic plants and does not adversely affect environmental quality, important in managing aquatic ecosystems (Marcondes et al., 2002).
Toxicity in Aquatic Species
Fluridone exposure can cause developmental and toxic effects in fish, highlighting environmental and ecological concerns (Jin et al., 2019).
Soil Residues and Plant Impact
Residual fluridone in soil can negatively impact the growth and germination of subsequent crops like maize (Hamadina & Hamadina, 2018).
Safety And Hazards
Future Directions
Studies have shown that Fluridone’s efficacy in controlling invasive submerged aquatic vegetation (SAV) is influenced by the amount of herbicide applied per unit area and local current speeds . The results suggest the need for careful selection of treatment sites to ensure that the amount of Fluridone applied is likely to have significant impact given local current speeds . The study underscores the need for development of additional treatment methodologies for hydrologically dynamic systems such as estuaries, particularly when control is needed year-round and for multiple years .
properties
IUPAC Name |
1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c1-23-11-16(13-6-3-2-4-7-13)18(24)17(12-23)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVHLJPRPCRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024107 | |
Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Colorless solid; [MSDSonline] | |
Record name | Fluridone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5359 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in methanol, chloroform, diethyl ether: >10 g/L; in ethyl acetate: >5 g/L; in hexane: <0.5 g/L, In water, 12 mg/L at pH 7, 25 °C | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density, loose: 0.358 g/cu cm; packed: 0.515 g/cu cm | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], 0.013 mPa (9.8X10-8 mm Hg) at 25 °C | |
Record name | Fluridone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5359 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fluridone | |
Color/Form |
White crystalline solid | |
CAS RN |
59756-60-4 | |
Record name | Fluridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59756-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluridone [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0JQA61JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154-155 °C | |
Record name | FLURIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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